Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron

Catalog No.
S14437486
CAS No.
M.F
C12H10FeO2-6
M. Wt
242.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentaneca...

Product Name

Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron

IUPAC Name

cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron

Molecular Formula

C12H10FeO2-6

Molecular Weight

242.05 g/mol

InChI

InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q-5;-1;

InChI Key

BQVSNJUFUQCMBV-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)C=O.C1=C[C-](C=C1)C=O.[Fe]

Cyclopenta-2,4-diene-1-carbaldehyde, also known as cyclopentadienyl aldehyde, is an organic compound with the molecular formula C5H6OC_5H_6O. It features a cyclopentadiene ring with an aldehyde functional group at the 1-position. This compound is characterized by its unique structure, which combines the properties of cyclic dienes and aldehydes, making it a subject of interest in organic chemistry.

Cyclopentanecarbaldehyde is another related compound, which contains a cyclopentane ring with an aldehyde group. The presence of the cyclopentane structure imparts distinct chemical reactivity and stability compared to other cyclic compounds. Iron complexes of these compounds, particularly those involving cyclopentadienyl ligands, exhibit interesting catalytic properties due to the unique electronic characteristics of the cyclopentadiene system.

Typical of compounds containing both diene and aldehyde functionalities:

  • Diels-Alder Reactions: The diene component can participate in Diels-Alder reactions, forming adducts with dienophiles.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The aldehyde can be reduced to primary alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions: The cyclopentadienyl ligand can engage in substitution reactions with various electrophiles.

These reactions highlight the versatility of cyclopenta-2,4-diene-1-carbaldehyde in synthetic organic chemistry and its potential applications in creating more complex molecules.

The biological activity of cyclopenta-2,4-diene-1-carbaldehyde and its iron complexes has been explored in various studies. These compounds have shown potential as:

  • Anticancer Agents: Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.
  • Enzyme Models: Iron complexes are often used as models for studying iron-containing enzymes due to their structural similarities and catalytic properties.

The specific mechanisms by which these compounds exert their biological effects are still under investigation, but they likely involve interactions with cellular targets through redox processes and coordination chemistry.

Synthesis of cyclopenta-2,4-diene-1-carbaldehyde typically involves several methods:

  • Direct Aldol Condensation: Cyclopentadiene can be reacted with appropriate carbonyl compounds under basic conditions to yield the desired aldehyde.
  • Oxidation of Cyclopentadienone: Cyclopentadienone can be oxidized to form the corresponding aldehyde.
  • Iron Complex Formation: Cyclopenta-2,4-diene can be reacted with iron salts (e.g., iron(II) chloride) in the presence of bases to form iron complexes that include the diene moiety.

These methods allow for the production of both free aldehydes and their iron complexes for further study.

Cyclopenta-2,4-diene-1-carbaldehyde and its derivatives have several applications:

  • Catalysis: Iron complexes are utilized as catalysts in organic synthesis processes including hydrogenation and polymerization.
  • Material Science: These compounds can be used in the development of advanced materials such as conductive polymers.
  • Pharmaceuticals: Their unique reactivity makes them candidates for drug design and development, particularly for targeting specific biological pathways.

The combination of their chemical reactivity and biological activity makes them valuable in both academic research and industrial applications.

Interaction studies involving cyclopenta-2,4-diene-1-carbaldehyde focus on its behavior in various environments:

  • Reactivity with Biological Molecules: Investigations into how these compounds interact with proteins or nucleic acids can provide insights into their potential therapeutic effects.
  • Catalytic Mechanisms: Studies on how these compounds function as catalysts help elucidate their mechanisms of action in organic transformations.

Understanding these interactions is crucial for optimizing their use in practical applications.

Several compounds share structural similarities with cyclopenta-2,4-diene-1-carbaldehyde. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CyclobutadieneCyclic dieneHighly reactive due to strain; less stable than cyclopentadienes
CyclohexadieneCyclic dieneMore stable than cyclopentadienes; larger ring size
CycloheptatrieneCyclic dieneExhibits different reactivity patterns due to larger ring size
CyclobuteneCyclic alkeneSmaller ring; participates in different types of reactions
CyclopentaneSaturated cyclic hydrocarbonLacks double bonds; more stable but less reactive than cyclodienes

Cyclopenta-2,4-diene-1-carbaldehyde stands out due to its dual functionality as both a diene and an aldehyde, allowing it to participate in a broader range of

Hydrogen Bond Acceptor Count

8

Exact Mass

242.003015 g/mol

Monoisotopic Mass

242.003015 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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